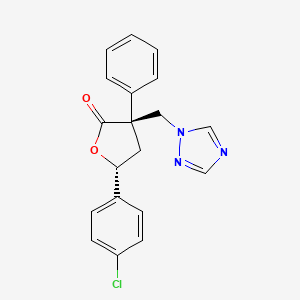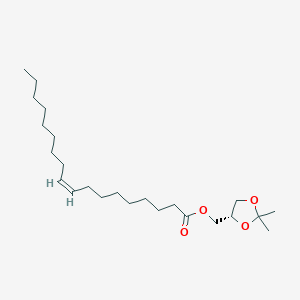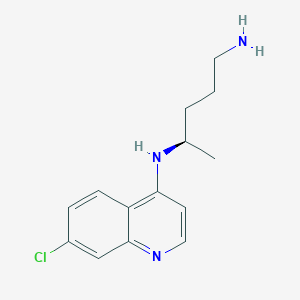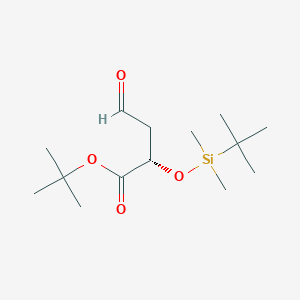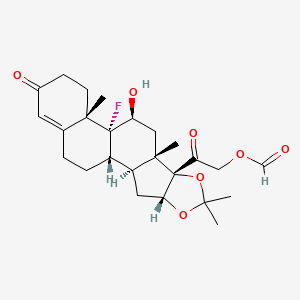
1,2-Dihydrotriamcinolone Acetonide 21-Formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydrotriamcinolone Acetonide 21-Formate is a synthetic corticosteroid derivative. It is structurally related to triamcinolone acetonide, a widely used anti-inflammatory and immunosuppressive agent. This compound is characterized by its potent glucocorticoid activity, making it valuable in various therapeutic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydrotriamcinolone Acetonide 21-Formate typically involves the esterification of triamcinolone acetonide with formic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process may involve the use of catalysts and solvents to facilitate the reaction and improve efficiency.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and scalability, often involving continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydrotriamcinolone Acetonide 21-Formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing or diminishing its activity.
Substitution: Substitution reactions can introduce new functional groups, leading to the formation of novel compounds with unique properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms.
Scientific Research Applications
1,2-Dihydrotriamcinolone Acetonide 21-Formate has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of chromatographic methods.
Biology: Employed in studies investigating the mechanisms of glucocorticoid action and receptor binding.
Medicine: Investigated for its potential therapeutic effects in inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceutical products, particularly in the development of topical and injectable corticosteroid preparations.
Mechanism of Action
1,2-Dihydrotriamcinolone Acetonide 21-Formate exerts its effects by binding to glucocorticoid receptors in target cells. This binding initiates a cascade of molecular events, including the translocation of the receptor-ligand complex to the nucleus, where it modulates the expression of specific genes. The resulting changes in gene expression lead to the suppression of inflammatory responses and the modulation of immune function.
Comparison with Similar Compounds
Similar Compounds
Triamcinolone Acetonide: A closely related compound with similar anti-inflammatory and immunosuppressive properties.
Triamcinolone Hexacetonide: Another derivative with enhanced duration of action and potency.
Dexamethasone: A potent glucocorticoid with a different structural backbone but similar pharmacological effects.
Uniqueness
1,2-Dihydrotriamcinolone Acetonide 21-Formate is unique due to its specific esterification at the 21-position, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other triamcinolone derivatives. This modification can influence its solubility, stability, and receptor binding affinity, making it a valuable compound for specialized applications.
Properties
Molecular Formula |
C25H33FO7 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] formate |
InChI |
InChI=1S/C25H33FO7/c1-21(2)32-20-10-17-16-6-5-14-9-15(28)7-8-22(14,3)24(16,26)18(29)11-23(17,4)25(20,33-21)19(30)12-31-13-27/h9,13,16-18,20,29H,5-8,10-12H2,1-4H3/t16-,17-,18-,20+,22-,23-,24-,25+/m0/s1 |
InChI Key |
IBDSRZPDPUIREE-CKRYEYFDSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)COC=O)C)O)F |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)COC=O)C)O)F)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


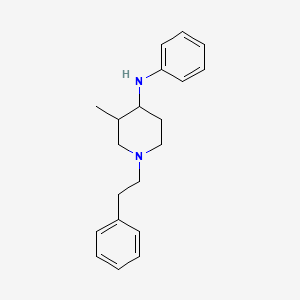
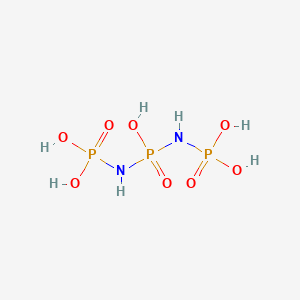
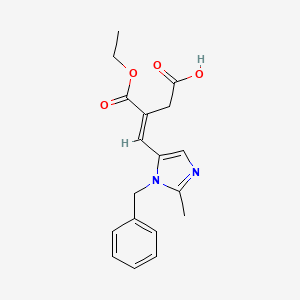

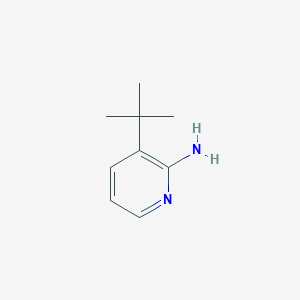
![(alphaS)-2-[[2-(4-Oxido-4-Morpholinyl)acetyl]amino]Benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-L-Phenylalaninamide](/img/structure/B13437663.png)
